Bucumolol vs. Pindolol: Absence of Intrinsic Sympathomimetic Activity (ISA) Ensures AV Conduction Depression, Not Acceleration
Bucumolol unequivocally lacks intrinsic sympathomimetic activity (ISA), a key differentiator from ISA-positive beta-blockers like pindolol. In a direct head-to-head study in anesthetized dogs, bucumolol (30 µg-1 mg/kg) prolonged atrioventricular (AV) conduction time and functional refractory period due to beta-blockade of sympathetic tone [1]. In contrast, pindolol produced a positive dromotropic action, accelerating AV conduction as a result of its ISA [1]. This demonstrates a fundamental, opposite electrophysiological outcome.
| Evidence Dimension | Effect on Atrioventricular (AV) Conduction |
|---|---|
| Target Compound Data | Prolongation of AV conduction time and functional refractory period |
| Comparator Or Baseline | Pindolol: Positive dromotropic action (acceleration of AV conduction) |
| Quantified Difference | Opposite directional effect: depression (Bucumolol) vs. acceleration (Pindolol) |
| Conditions | Anesthetized dogs with intact cardiac nerves; beta-blocking dose range of 30 µg/kg - 1 mg/kg |
Why This Matters
For research into cardiac conduction or heart failure models, using an ISA-positive beta-blocker like pindolol will confound results due to its stimulatory action, making Bucumolol essential for experiments requiring pure negative dromotropy.
- [1] Nakayama K, Oshima T, Koike H. Assessment of beta-blockade and the non-specific effect of bucumolol, a beta-adrenergic blocking agent, on atrioventricular conduction in anesthetized dogs. Arch Int Pharmacodyn Ther. 1981 Nov;254(1):145-56. View Source
